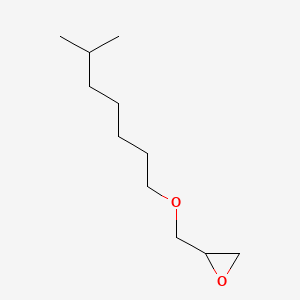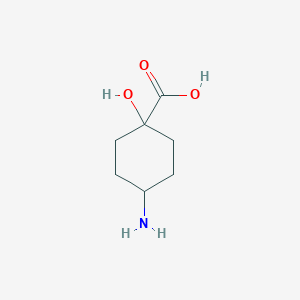
3-(3-(Piperidin-1-yl)propoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Piperidin-1-yl)propoxy)aniline is an organic compound that features a piperidine ring attached to a propoxy group, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Piperidin-1-yl)propoxy)aniline typically involves the following steps:
Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-chloropropoxybenzene through the reaction of 3-chloropropanol with benzene in the presence of a suitable catalyst.
Nucleophilic Substitution: The 3-chloropropoxybenzene is then subjected to nucleophilic substitution with piperidine to form 3-(3-Piperidin-1-yl-propoxy)benzene.
Amination: Finally, the 3-(3-Piperidin-1-yl-propoxy)benzene undergoes amination to introduce the aniline group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Piperidin-1-yl)propoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
3-(3-(Piperidin-1-yl)propoxy)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics, anti-inflammatory agents, and antipsychotic drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-(Piperidin-1-yl)propoxy)aniline involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidine ring and aniline moiety contribute to its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects, such as analgesia, anti-inflammation, or antipsychotic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Piperidin-1-yl-propoxy)benzene: Lacks the aniline group but shares the piperidine and propoxy moieties.
4-(3-Piperidin-1-yl-propoxy)aniline: Similar structure but with the propoxy group attached at the 4-position of the aniline ring.
3-(4-Morpholin-4-yl-butoxy)aniline: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
3-(3-(Piperidin-1-yl)propoxy)aniline is unique due to the presence of both the piperidine ring and the aniline moiety, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
3-(3-piperidin-1-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O/c15-13-6-4-7-14(12-13)17-11-5-10-16-8-2-1-3-9-16/h4,6-7,12H,1-3,5,8-11,15H2 |
Clé InChI |
NWYSNUTTYKBUKB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCOC2=CC=CC(=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8552415.png)
![4-Methyl-3-(bromomethyl)benzo[b]thiophene](/img/structure/B8552429.png)

![12-[(2-Methylacryloyl)amino]dodecanoic acid](/img/structure/B8552445.png)


